Dehydro Norketamine-d4 is a deuterated derivative of dehydronorketamine, a metabolite of ketamine. Ketamine itself is a well-known anesthetic and has garnered attention for its rapid antidepressant effects. Dehydro Norketamine-d4 is primarily utilized in pharmacokinetic studies and toxicology due to its isotopic labeling, which allows for precise tracking in biological systems. This compound is classified under hallucinogens and anesthetics, reflecting its relationship with ketamine's pharmacological properties.
The synthesis of dehydro norketamine-d4 typically starts from commercially available deuterium-labeled bromochlorobenzene. The process involves several key steps:
This multi-step synthesis allows for the incorporation of deuterium, enhancing the compound's utility in analytical methods like mass spectrometry .
Dehydro Norketamine-d4 has a molecular formula of with a molecular weight of approximately 258.14 g/mol. The compound's structure features a cyclohexene ring with an amino group and a chlorophenyl substituent.
The accurate mass of dehydro norketamine-d4 is reported as 257.0374 g/mol, indicating the presence of deuterium in the structure .
Dehydro Norketamine-d4 participates in various chemical reactions typical for ketamine metabolites:
These reactions are essential for understanding the pharmacokinetics and dynamics of ketamine and its metabolites.
The mechanism of action for dehydro norketamine-d4 is linked to its role as a metabolite of ketamine, primarily functioning as an antagonist at the N-methyl-D-aspartate receptor. This action leads to various neurological effects, including analgesia and potential antidepressant properties.
Dehydro Norketamine-d4 is typically presented as a hydrochloride salt, which enhances its solubility in water and other solvents used in analytical methods.
Dehydro Norketamine-d4 has several scientific applications:
The synthesis of dehydronorketamine-d4 strategically incorporates deuterium atoms at the aromatic ring positions early in the synthetic pathway, typically starting from commercially available deuterated bromochlorobenzene precursors (1-bromo-2-chlorobenzene-3,4,5,6-d4). This approach leverages the robust reactivity of Grignard reagents to construct the core cyclohexanone scaffold while preserving isotopic integrity [1]. The synthetic sequence involves four key steps: (1) Formation of the deuterated 2-chlorophenylmagnesium bromide Grignard reagent under anhydrous conditions; (2) Nucleophilic addition to cyclohexanone to form a deuterated tertiary alcohol intermediate; (3) Regioselective hydroxybromination; and (4) Dehydrohalogenation to introduce the exocyclic double bond characteristic of dehydronorketamine [5]. This route achieves >98% deuterium incorporation at the ortho and meta positions relative to the chlorine substituent when carefully controlled, providing a reliable foundation for high isotopic purity in the final product [1] [5].
The conversion of the intermediate tertiary alcohol to dehydronorketamine-d4 requires precise bromination and elimination steps to establish the α,β-unsaturated ketone system. Hydroxybromination employs pyridinium tribromide under strictly controlled temperatures (0-5°C) to achieve regioselective trans-diaxial bromination of the cyclohexane ring [3]. This stereochemical outcome is critical as it enables subsequent anti-elimination via dehydrohalogenation. The elimination step utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous toluene at 80°C, which promotes E2 elimination while minimizing isotopic scrambling [5]. Careful solvent selection (aprotic, non-nucleophilic) and moisture exclusion are essential to prevent deuterium loss through proton exchange during these transformations. The regiochemistry of this sequence ensures exclusive formation of the Δ2-isomer of dehydronorketamine-d4, which is the biologically relevant metabolite observed in vivo [3] [5].
The multi-step nature of dehydronorketamine-d4 synthesis introduces significant risks of isotopic dilution through proton/deuterium exchange at acidic positions. Critical exchange points occur during: (1) Grignard formation (exchange with solvent protons), (2) aqueous workups (H/D exchange at benzylic positions), and (3) acid-catalyzed dehydration steps. Quantitative analysis via LC-MS with isotope ratio monitoring reveals that each hydroxybromination step introduces approximately 2.7% protonation at deuterated sites when using protic solvents [1] [5]. Furthermore, NMR studies demonstrate that conventional acid catalysts (e.g., H2SO4) promote up to 40% H/D exchange at ortho positions during dehydration, attributed to reversible enolization mechanisms. Mitigation strategies include replacing mineral acids with acidic ionic liquids (e.g., 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane]imidazolium hydrogen sulfate), which reduce exchange to <6% by providing non-exchangeable protons [5]. Additionally, implementing deuterated solvents (D2O, CD3OD) in all aqueous workups and crystallization steps limits isotopic dilution to <1.5% per synthetic step [5].
Scaling dehydronorketamine-d4 synthesis beyond gram quantities presents distinct challenges in maintaining isotopic purity while achieving acceptable yields. Kilogram-scale production trials identified three critical control points: (1) Grignard reagent concentration (optimal 1.8-2.0M in THF), (2) elimination reaction temperature control (±2°C), and (3) specialized purification techniques [5]. Final purification employs reversed-phase HPLC with 0.1% deuterated formic acid in D2O/acetonitrile-d3 mobile phase, effectively separating isotopologues while preventing exchange. Process economics reveal that despite 25% lower overall yield compared to non-deuterated synthesis, the premium value of high-isotopic-purity material justifies production scaling [5].
Table 1: Optimization Parameters for Large-Scale Dehydronorketamine-d4 Synthesis
Parameter | Lab Scale | Pilot Scale | Optimized Production |
---|---|---|---|
Deuterated Precursor | Bromochlorobenzene-d4 | Bromochlorobenzene-d4 | Bromochlorobenzene-d4 |
Grignard Concentration | 0.5 M | 1.0 M | 1.8-2.0 M |
Dehydration Catalyst | H2SO4 | Ionic Liquid | Modified Ionic Liquid |
Isotopic Purity | 97.2% | 98.5% | ≥99.5% |
Overall Yield | 18% | 32% | 41% |
Purification Method | Silica Chromatography | Preparative HPLC | RP-HPLC with D2O/CD3CN |
Table 2: Comparative Analysis of Benzene Ring Deuteration Techniques
Technique | Deuteration Efficiency | Cost | Scalability | Regioselectivity |
---|---|---|---|---|
Catalytic H/D Exchange | 85–90% | Low | High | Low (meta positions under-deuterated) |
Halogen-Displacement | 98–99% | High | Moderate | High (ortho/para positions) |
De Novo Synthesis | 99.5% | Very High | Low | Excellent (uniform labeling) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6